N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide
Description
N-(5-((2-Oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfur-linked 2-oxo-2-(p-tolylamino)ethyl group and a 1-naphthamide moiety. The 1,3,4-thiadiazole scaffold is known for its electron-deficient aromatic system, enabling diverse biological interactions, particularly in anticancer and antimicrobial applications . The p-tolylamino group enhances π-π stacking interactions in biological targets, while the naphthamide substituent may improve lipophilicity and binding affinity .
Properties
IUPAC Name |
N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S2/c1-14-9-11-16(12-10-14)23-19(27)13-29-22-26-25-21(30-22)24-20(28)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXSTFFBZUERLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a complex organic compound characterized by its unique structural features, including a thiadiazole ring and a naphthamide moiety. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 428.5 g/mol. The presence of the thiadiazole ring is significant as it contributes to the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 428.5 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiadiazole ring and subsequent modifications to introduce the naphthamide functionality. Common reagents include strong acids and bases, as well as various coupling agents for amide bond formation.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Enzyme Inhibition
Molecular docking studies suggest that this compound may act as an enzyme inhibitor by binding to active sites of target enzymes. This interaction can disrupt normal enzymatic functions, potentially leading to therapeutic effects against diseases such as cancer and infections .
2. Antioxidant Properties
Compounds with similar structures have been evaluated for their antioxidant capabilities. The thiadiazole moiety is often associated with antioxidant activity, which can mitigate oxidative stress in biological systems .
3. Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties. Thiadiazole derivatives have been reported to exhibit activity against various bacterial strains, suggesting potential applications in treating infections.
4. Cytotoxic Effects
Research has shown that certain derivatives of thiadiazole compounds can induce cytotoxic effects in cancer cell lines. This property may be attributed to their ability to interfere with cellular signaling pathways involved in proliferation and survival .
Case Studies
Several studies have explored the biological activity of related compounds:
Study 1: Enzyme Inhibition
A study published in Bioorganic & Medicinal Chemistry evaluated the enzyme inhibitory potential of thiadiazole derivatives. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced inhibitory activity against target enzymes involved in cancer metabolism .
Study 2: Antioxidant Evaluation
In another study focusing on antioxidant properties, researchers synthesized various thiadiazole derivatives and tested their ability to scavenge free radicals. The findings demonstrated that certain compounds exhibited strong antioxidant activity, correlating with structural features similar to this compound .
Study 3: Antimicrobial Screening
A comprehensive screening of thiadiazole compounds against multiple bacterial strains revealed significant antimicrobial activity for several derivatives. This highlights the potential for developing new antimicrobial agents based on the thiadiazole scaffold .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations :
- Substituent Effects on Activity: Compound 4y, which shares the p-tolylamino group with the target compound but lacks the naphthamide moiety, exhibits potent cytotoxicity (IC50 ~0.034 mmol L<sup>–1</sup> against A549 cells) . This suggests that the p-tolylamino group contributes significantly to anticancer activity.
- Role of Bulky Substituents : The naphthamide group in the target compound may enhance binding affinity through hydrophobic interactions but could reduce solubility compared to smaller substituents like ethyl or benzyl .
- Synthetic Accessibility : Analogs with simpler substituents (e.g., ethoxy, methylthio) generally exhibit higher yields (e.g., 5h: 88% yield) compared to those with complex groups .
Crystallographic and Spectroscopic Insights
- Planarity of Thiadiazole Core : X-ray data for N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzamide () confirm the planarity of the thiadiazole ring, which facilitates π-stacking interactions in biological systems . The target compound’s naphthamide group may enhance such interactions due to its extended aromatic system.
- Hydrogen Bonding : Intermolecular N–H···N hydrogen bonds stabilize crystal structures (e.g., ), a feature likely retained in the target compound, influencing its solid-state stability .
Discussion and Implications
The target compound’s structural uniqueness lies in its combination of a p-tolylaminoethylthio group and a 1-naphthamide substituent. Compared to analogs:
- Advantages: Potential for enhanced cytotoxic activity due to synergistic effects of the p-tolylamino group (targeting specificity) and naphthamide (improved lipophilicity).
- Challenges : Higher molecular weight and steric bulk may reduce solubility, necessitating formulation optimizations for in vivo applications.
- Synthetic Considerations : The synthesis route may resemble ’s benzoylation method, though yields could be lower due to the naphthamide’s complexity .
Q & A
Q. Q1. What are the recommended synthetic routes for N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide, and how can purity be optimized?
Methodological Answer: The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. A common approach includes:
Thiadiazole ring formation : Reacting 5-amino-1,3,4-thiadiazole-2-thiol with 2-bromoacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether linkage .
Amide coupling : Use coupling agents like EDC/HOBt to attach the 1-naphthamide moiety to the thiadiazole core .
Purification : Recrystallization from ethanol/water or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) achieves >95% purity. Monitor via HPLC (C18 column, acetonitrile/water gradient) .
Q. Q2. How can the structure and purity of this compound be validated experimentally?
Methodological Answer:
Q. Q3. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
- Anticancer activity : Perform MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations. Compare to cisplatin (reference IC₅₀: ~0.034 mmol/L for A549) .
- Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values relative to streptomycin .
Advanced Research Questions
Q. Q4. How does the substitution pattern on the thiadiazole ring influence bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Tools : Molecular docking (AutoDock Vina) to predict interactions with targets like tubulin or topoisomerase II .
Q. Q5. How can crystallographic data resolve contradictions in reported molecular configurations?
Methodological Answer:
Q. Q6. What strategies mitigate instability in aqueous solutions during pharmacokinetic studies?
Methodological Answer:
- Stability assays :
- Formulation : Nanoencapsulation (PLGA nanoparticles) to enhance half-life. Characterize via DLS and TEM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
